Bromozinc(1+);1-iodo-4-methanidylbenzene
Description
Bromozinc(1+);1-iodo-4-methanidylbenzene is an organozinc compound with a bromozinc cation coordinated to a substituted benzene ring containing an iodine atom at the para position and a methanidyl group. Organozinc compounds are widely employed in cross-coupling reactions, nucleophilic substitutions, and as intermediates in organic synthesis due to their stability and versatility .
Properties
Molecular Formula |
C7H6BrIZn |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
bromozinc(1+);1-iodo-4-methanidylbenzene |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
LVGBTWFKSYKKRN-UHFFFAOYSA-M |
SMILES |
[CH2-]C1=CC=C(C=C1)I.[Zn+]Br |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)I.[Zn+]Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bromozinc Compounds
The following table compares Bromozinc(1+);1-iodo-4-methanidylbenzene with structurally related organozinc reagents:
Key Differences and Reactivity Insights
The methanidyl group (CH₂⁻) provides stronger electron-donating effects than methyl or nitrile groups, enhancing nucleophilicity at the zinc center .
Steric and Electronic Factors :
- Para-substituted analogs (e.g., difluoro-methoxybenzene) exhibit reduced steric hindrance compared to meta-substituted derivatives (e.g., Bromozinc(1+);methylbenzene), favoring reactions requiring planar transition states .
- The iodine atom’s large size may slow transmetalation steps in catalytic cycles compared to smaller halogens like bromine or chlorine .
Applications :
- Unlike nitrile-containing analogs (e.g., Bromozinc(1+);propanenitrile), the iodine and methanidyl groups in the target compound may enable dual reactivity in both electrophilic and nucleophilic pathways .
Research Findings and Mechanistic Considerations
- Cross-Coupling Efficiency: Bromozinc compounds with electron-withdrawing substituents (e.g., fluorine, iodine) show higher turnover frequencies in palladium-catalyzed couplings due to enhanced electrophilicity .
- Stability : Methanidyl-substituted bromozinc compounds are more air-sensitive than sulfur- or nitrile-coordinated analogs, requiring strict anhydrous conditions .
- Spectroscopic Data : NMR studies of similar compounds (e.g., Bromozinc(1+);methylbenzene) reveal downfield shifts for zinc-bound protons, suggesting strong deshielding effects .
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